molecular formula C10H15N5 B11736702 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11736702
M. Wt: 205.26 g/mol
InChI Key: SJXVCTBZFZQJOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1H-pyrazole

Comparison: N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and potential for diverse chemical modifications .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-9(6-15(3)13-8)4-11-10-5-12-14(2)7-10/h5-7,11H,4H2,1-3H3

InChI Key

SJXVCTBZFZQJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C)C

Origin of Product

United States

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